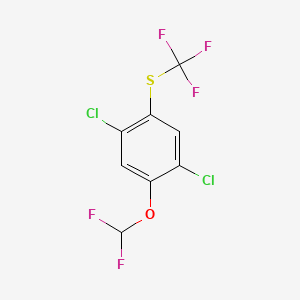

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene

Beschreibung

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a polysubstituted aromatic compound featuring a benzene ring with three distinct functional groups:

- 1,4-Dichloro: Chlorine atoms at positions 1 and 4 contribute strong electron-withdrawing effects, influencing reactivity and stability.

- 2-Difluoromethoxy (OCHF₂): A polar substituent combining methoxy backbone with fluorine atoms, enhancing electronegativity and reducing lipophilicity.

- 5-Trifluoromethylthio (SCF₃): A sulfur-containing group with high electronegativity and moderate lipophilicity.

This compound’s molecular formula is C₈H₃Cl₂F₅OS, with a molecular weight of 333.6 g/mol.

Eigenschaften

Molekularformel |

C8H3Cl2F5OS |

|---|---|

Molekulargewicht |

313.07 g/mol |

IUPAC-Name |

1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3Cl2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |

InChI-Schlüssel |

LWEMDRHROLLMOQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto a chlorinated benzene ring. The synthetic route may include:

Halogenation: Chlorination of a benzene derivative to introduce chlorine atoms at specific positions.

Fluorination: Introduction of fluorine atoms using reagents like .

Thioether Formation: Introduction of the trifluoromethylthio group using reagents like .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these may be less common due to the stability of the fluorinated groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles like amines or alkoxides can be used.

Oxidizing Agents: For oxidation reactions, agents like or may be used.

Reducing Agents: For reduction reactions, agents like or may be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions could produce more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.

Medicine: Research into its potential as a drug candidate or as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Hypothetical Comparative Data

Key Observations :

- cLogP Trends : The target compound’s cLogP (3.1) is lower than its methoxy analogue (3.8) due to the increased polarity of the difluoromethoxy group. Replacing SCF₃ with CF₃ further reduces cLogP (2.8), aligning with Lipinski’s rules for drug-likeness.

- Solubility : Aqueous solubility inversely correlates with cLogP. The target compound’s solubility (0.45 mg/mL) exceeds analogues with higher cLogP (e.g., 0.15 mg/mL for the fluoro-CF₃ variant).

Pharmacological Implications

- Bioavailability : The target compound’s balanced cLogP (3.1) suggests moderate membrane permeability, superior to the fluoro-CF₃ analogue (cLogP 4.2), which may suffer from poor absorption.

- Metabolic Stability : The SCF₃ group resists oxidative metabolism better than CF₃, while difluoromethoxy enhances stability compared to methoxy.

Research Findings

Oxygen-Containing Substituents : Difluoromethoxy (OCHF₂) reduces lipophilicity by ~0.7 cLogP units compared to methoxy (OCH₃), improving solubility without sacrificing metabolic stability.

Trifluoromethylthio (SCF₃) vs.

Synergistic Effects : The combination of Cl, OCHF₂, and SCF₃ creates a electron-deficient aromatic system, favoring nucleophilic aromatic substitution reactions in synthetic applications.

Biologische Aktivität

1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene, with the chemical formula and CAS Number 1807052-65-8, is a complex organofluorine compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological activity, and relevant case studies.

Structural Characteristics

The compound features a benzene ring substituted with multiple electronegative groups, including:

- Two chlorine atoms

- Two fluorine atoms

- A difluoromethoxy group

- A trifluoromethylthio group

These substituents significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.07 g/mol |

| CAS Number | 1807052-65-8 |

Synthesis

The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves several steps:

- Starting Material : A suitable chlorinated benzene derivative.

- Nucleophilic Substitution : Introduction of the difluoromethoxy group through nucleophilic substitution reactions.

- Formation of the Trifluoromethylthio Group : This may involve specific reagents that facilitate the introduction of sulfur-containing groups.

Biological Activity

Research indicates that compounds like 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that similar organofluorine compounds can possess antimicrobial properties. The presence of electronegative substituents may enhance binding affinity to microbial targets, potentially leading to effective antimicrobial agents. For example, compounds with trifluoromethyl groups have been noted for their increased potency against various bacterial strains .

Antitumor Activity

Research on structurally related compounds has indicated potential antitumor effects. For instance, certain benzothiazole derivatives demonstrated significant activity against cancer cell lines . The unique combination of halogen substituents in 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene could similarly influence its antitumor efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Antimicrobial Testing : A study evaluated the antimicrobial activity of various halogenated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain substitutions enhanced antibacterial effects significantly .

- Antitumor Studies : Research on benzothiazole derivatives showed promising results in inhibiting tumor cell proliferation, suggesting that similar organofluorine structures could be explored for their antitumor potential .

- Molecular Interaction Studies : Investigations into the binding modes of halogenated compounds with DNA revealed that such compounds predominantly bind within the minor groove, which may affect their biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.